2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine
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Overview
Description
2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine is a complex organic compound characterized by the presence of multiple heterocyclic rings, including oxazole and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine typically involves multiple steps, starting with the formation of the oxazole and oxadiazole rings. One common approach is to start with a suitable pyridine derivative, which undergoes halogenation to introduce chlorine atoms at the 2 and 6 positions. Subsequent reactions involve the formation of the oxazole and oxadiazole rings through cyclization reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process would also involve purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can replace one or more atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine may be used to study the interactions of heterocyclic compounds with biological targets. It can serve as a probe to investigate enzyme inhibition or receptor binding.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the development of new chemical processes or products.
Mechanism of Action
The mechanism by which 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine include:
2,6-Dichloro-4-(1,3-oxazol-5-yl)pyridine
2,6-Dichloro-4-(1,2,4-oxadiazol-5-yl)pyridine
2,6-Dichloro-4-(1,3,4-oxadiazol-2-yl)pyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of heterocyclic rings and chlorine atoms, which can lead to unique chemical and biological properties.
Properties
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N4O2/c11-7-3-5(4-8(12)14-7)9-15-16-10(17-9)6-1-2-13-18-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOJOQWGYBCXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C2=NN=C(O2)C3=CC(=NC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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